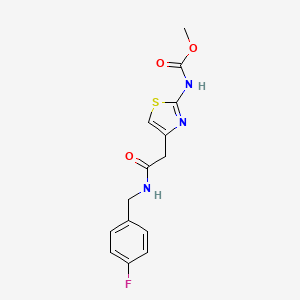

Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of thiazole, a heterocyclic compound. Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazole derivatives have been studied for their pharmacological activities .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar thiazole derivatives have been synthesized from corresponding precursors under certain conditions . For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide were reacted under Hantzsch thiazole synthesis conditions to yield a new compound .Molecular Structure Analysis

The molecular structure of similar thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions involving similar thiazole derivatives have been studied. For instance, the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions was monitored by TLC .Physical And Chemical Properties Analysis

The physical and chemical properties of similar thiazole derivatives have been analyzed using spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen

Antitumor and Antifilarial Potential

The synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, has demonstrated potential as an antitumor and antifilarial agent. This compound showed significant in vivo antifilarial activity and inhibited the growth of L1210 leukemic cells by blocking mitosis, indicating its cytotoxic activity could be leveraged in scientific research for developing new therapeutic agents (Kumar et al., 1993).

Metabolic Studies

UMF-078, a compound with structural similarities, has been the focus of metabolic studies to understand its behavior in biological systems. A HPLC method developed for this purpose could serve as a basis for studying the metabolism and pharmacokinetics of Methyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, potentially aiding in the design of more efficient drug delivery systems and improving therapeutic efficacy (Issar et al., 1999).

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer activities. For instance, fluorine-containing compounds with isoxazolylamino and phosphonate groups showed moderate anticancer activity. This highlights the potential of this compound in cancer research, possibly offering a new avenue for developing targeted cancer therapies (Song et al., 2005).

Environmental and Agricultural Applications

The degradation of carbendazim, a structurally related compound, by microbial action has been studied to mitigate environmental contamination. The isolation of carbendazim-degrading microorganisms like Rhodococcus erythropolis offers insight into bioremediation strategies that could be applied to similar compounds, including this compound, to address environmental persistence and toxicity concerns (Zhang et al., 2013).

Biochemical Characterization and Bioremediation

A novel carbendazim-hydrolyzing esterase from Nocardioides sp. has been characterized for its potential in enzymatic bioremediation. This enzyme efficiently hydrolyzed carbendazim to less harmful metabolites. Research into similar enzymes could provide valuable tools for the detoxification and bioremediation of environments contaminated with this compound and related compounds, promoting safer agricultural practices and reducing environmental impact (Pandey et al., 2010).

Wirkmechanismus

Target of Action

Compounds with similar thiazole and sulfonamide groups have shown known antibacterial activity . Another compound with a similar structure, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, has been reported to target Hematopoietic prostaglandin D synthase .

Mode of Action

Compounds with similar thiazole and sulfonamide groups have shown antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .

Biochemical Pathways

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Similar compounds have shown promising antibacterial activity against both gram-negative and gram-positive bacteria .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3S/c1-21-14(20)18-13-17-11(8-22-13)6-12(19)16-7-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZKCAWEWLMPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)

![2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3002840.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)

![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)

![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3002849.png)

![2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B3002851.png)